Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
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Overview
Description
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-aminoethanol and isopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-hydroxyethyl)carbamate
- Benzyl N-(propan-2-yl)carbamate
- N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
Uniqueness
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is unique due to the presence of both hydroxyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11(2)14(8-9-15)13(16)17-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVDAYYNFXEPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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